molecular formula C13H12ClNO B3124204 5-Chloro-2-(2-methylphenoxy)aniline CAS No. 3169-83-3

5-Chloro-2-(2-methylphenoxy)aniline

Cat. No.: B3124204
CAS No.: 3169-83-3
M. Wt: 233.69 g/mol
InChI Key: NHNQSBYWVZPCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2-methylphenoxy)aniline is an organic compound with the molecular formula C13H12ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5-position and a 2-methylphenoxy group at the 2-position. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-methylphenoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 5-chloro-2-iodoaniline with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as nitration, reduction, and coupling reactions, followed by purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-methylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Chloro-2-(2-methylphenoxy)aniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methylphenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylaniline
  • 2-(2-Methylphenoxy)aniline
  • 5-Chloro-2-phenoxyaniline

Uniqueness

5-Chloro-2-(2-methylphenoxy)aniline is unique due to the presence of both a chlorine atom and a 2-methylphenoxy group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

5-chloro-2-(2-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-4-2-3-5-12(9)16-13-7-6-10(14)8-11(13)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNQSBYWVZPCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(2-methylphenoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(2-methylphenoxy)aniline
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(2-methylphenoxy)aniline
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(2-methylphenoxy)aniline
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(2-methylphenoxy)aniline
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(2-methylphenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.